Qvd-oph

apoptosis caspase inhibition cell death

Standard caspase inhibitors like Z-VAD-FMK introduce cytotoxic artifacts and poor blood-brain barrier penetration, confounding long-term in vivo results. Q-VD-OPh solves this with: - **Pan-caspase potency:** Caspase-3 IC50 = 25 nM; Caspase-1 IC50 = 50 nM; Caspase-8 IC50 = 100 nM - **Low toxicity:** No observed toxicity at >1000 mg/kg (i.p. in mice); no cytotoxic ketone group - **BBB permeable:** Enables systemic administration for stroke/SCI models (48.1% infarct reduction at 1 mg/kg) - **Design integrity:** Aspartyl residue not O-methylated for aqueous solubility

Molecular Formula C26H25F2N3O6
Molecular Weight 513.5 g/mol
Cat. No. B10766077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQvd-oph
Molecular FormulaC26H25F2N3O6
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20?,23-/m0/s1
InChIKeyOOBJCYKITXPCNS-AKRCKQFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Q-VD-OPh Procurement Guide: Specifications and Selection Criteria


Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone; CAS 1135695-98-5) is an irreversible, broad-spectrum pan-caspase inhibitor with a molecular weight of 513.49 and the formula C26H25F2N3O6 [1]. It exhibits potent antiapoptotic properties, targeting multiple caspases including caspase-3 (IC50 = 25 nM), caspase-1 (IC50 = 50 nM), caspase-8 (IC50 = 100 nM), caspase-7 (IC50 = 48 nM), and caspase-9 (IC50 = 430 nM) . The compound features a carboxy-terminal phenoxy group conjugated to valine and aspartate residues, with the aspartyl residue intentionally not O-methylated to reduce peptide hydrophobicity and facilitate use in aqueous media [1]. Q-VD-OPh is cell-permeable, capable of crossing the blood-brain barrier, and demonstrates minimal toxicity in both in vitro and in vivo settings [2]. Unlike earlier-generation caspase inhibitors, Q-VD-OPh offers improvements in potency, stability, and cellular permeability while exhibiting reduced cytotoxicity compared to widely used fluoromethylketone-based inhibitors [2].

Broad-spectrum pan-caspase inhibition across caspase-3, -7, -8, -9 pathways

Cell-permeable and blood-brain barrier penetrant for CNS model studies

Non-methylated aspartyl residue supports aqueous solubility and assay compatibility

Why Generic Pan-Caspase Inhibitor Substitution Fails


Procurement decisions that treat pan-caspase inhibitors as interchangeable risk experimental failure and data irreproducibility. The widely used Z-VAD-FMK, while extensively cited, suffers from documented limitations including significant cytotoxicity due to its ketone group, problematic blood-brain barrier penetration, and poor stability [1]. Commercial Q-VD-OPh offerings are not equivalent: purity specifications vary across suppliers (typically ≥95% to >98%), and the absence of the O-methylation on the aspartyl residue—a deliberate design feature to reduce hydrophobicity—is critical for consistent aqueous solubility and cellular permeability [2]. Furthermore, batch-to-batch potency validation is essential; reported IC50 values against recombinant caspases range from 25-400 nM depending on the specific caspase isoform and assay conditions [3]. Substituting Q-VD-OPh with Z-VAD-FMK or Boc-D-FMK may require 100-fold higher concentrations to achieve comparable apoptosis inhibition while simultaneously introducing confounding cytotoxic artifacts that obscure interpretation of caspase-dependent versus caspase-independent cell death mechanisms [4]. For long-term in vivo studies where systemic administration is required, the low toxicity profile of Q-VD-OPh (no evidence of toxicity in mice at >1000 mg/kg intraperitoneal injection) becomes a critical procurement discriminator that generic alternatives cannot satisfy .

Z-VAD-FMK

Cytotoxicity profile may differ; ketone-group artifacts can confound caspase-dependent readouts.

Purity / Batch

Aspartyl O-methylation status and purity grade can alter solubility and permeability context.

Potency Context

Isoform-specific inhibition ranges may shift effective concentrations; assay validation is required.

Quantitative Differentiation Evidence


Caspase-3 Inhibition and DNA Fragmentation: Direct Comparison

Q-VD-OPh exhibits approximately 100-fold (two orders of magnitude) higher efficiency in inhibiting caspase-3 activity and preventing DNA fragmentation in whole-cell environments compared to Z-VAD-FMK [1]. This difference is not attributable to differential membrane permeability, as demonstrated by experimental controls [1]. Full inhibition of caspase-3 and caspase-7 activity was achieved at 0.05 μM Q-VD-OPh, while complete PARP-1 cleavage prevention required 10 μM [1].

Caspase-3 Inhibition
Head-to-head
~100-fold higher efficiency vs Z-VAD-FMK
Supports lower-concentration assay design
Whole-cell context; JURL-MK1/HL60 lines
apoptosis caspase inhibition cell death leukemia cell lines

Cytotoxicity Profile: Cellular Toxicity Comparison

Q-VD-OPh demonstrates significantly reduced cytotoxicity compared to Z-VAD-FMK, with no evidence of toxicity observed in mice injected intraperitoneally with doses exceeding 1000 mg/kg . Z-VAD-FMK, by contrast, exhibits measurable cytotoxicity attributed to its ketone group structure [1]. In cell culture, Q-VD-OPh prevents apoptosis without inducing toxicity even at high concentrations [2], enabling long-term administration without confounding cell death artifacts.

Cytotoxicity Profile
Head-to-head
No toxicity at >1000 mg/kg i.p. in mice; Z-VAD-FMK exhibits cytotoxicity
Reported tolerability endpoint context
Long-term cell culture and in vivo protocols
cytotoxicity cell viability caspase inhibitor in vitro toxicology

In Vivo Neuroprotection: Infarct Reduction in Neonatal Stroke

In a rat model of neonatal unilateral focal ischemia with reperfusion (P7 rats), Q-VD-OPh administered at 1 mg/kg intraperitoneally reduced infarct volume from 24.3 ± 2.2% in vehicle-treated controls to 12.6 ± 2.8% in Q-VD-OPh-treated animals (p = 0.006), representing a 48.1% relative reduction in brain injury at 48 hours post-ischemia [1]. Neuroprotective effects were sustained at 21 days of survival and associated with attenuated neurological dysfunction [1]. Notably, the effect was strongly gender-dependent, with female rats showing 6.7 ± 3.3% infarct volume (p = 0.006 vs control) while males showed no significant protection [1].

Neonatal Stroke Model
Model context
Infarct volume 12.6 ± 2.8% vs vehicle 24.3 ± 2.2% (p=0.006)
Reported model-response endpoint context
P7 rat, 1 mg/kg i.p., 48h post-ischemia
neuroprotection ischemia stroke neonatal brain injury

Spinal Cord Injury: Apoptotic Cell Reduction and Functional Recovery

In a rat spinal cord injury (SCI) model using the weight-drop technique (40 g-cm trauma at T8-T10), Q-VD-OPh treatment reduced TUNEL-positive apoptotic cell count from 4.47 ± 0.35 cells (trauma control) to 1.58 ± 0.33 cells at 24 hours post-injury, and from 4.35 ± 0.47 to 1.25 ± 0.34 cells at 5 days post-injury [1]. This reduction in apoptosis correlated with significantly improved neurologic function scores: both inclined plane performance and motor grading scores were significantly better in Q-VD-OPh-treated rats compared to trauma controls [1].

Spinal Cord Injury
Model context
Apoptotic cell reduction: 64.6% (24h), 71.3% (5d) vs trauma control
Reported model-response endpoint context
Rat weight-drop SCI, TUNEL assay
spinal cord injury neurotrauma apoptosis functional recovery

Neuroinflammation: Cytokine Attenuation Post-Sarin Exposure

In a mouse model of sarin-induced neuroinflammation, Q-VD-OPh administered 30 minutes post-sarin exposure attenuated the inflammatory cytokine and chemokine response in the amygdala and hippocampus, two brain regions sensitive to organophosphate exposure [1]. Sarin exposure induced dramatic increases in IL-1β and six other cytokines at 2 days post-exposure in the amygdala; Q-VD-OPh treatment attenuated these changes at the 2-day time point [1]. At 14 days, six cytokines remained significantly altered from controls, and apoptotic marker reduction was observed at both 2 and 14 days, supporting sustained anti-inflammatory effects [1].

Neuroinflammation
Class-level
Attenuated IL-1β and 6 cytokines post-sarin in amygdala
Supports neuroinflammation pathway interpretation
C57BL/6 mice, 30 min post-exposure; sustained at 14d
neuroinflammation cytokines organophosphate caspase brain injury

Blood-Brain Barrier Penetration for CNS Applications

Q-VD-OPh is able to cross the blood-brain barrier, a property that distinguishes it from many other caspase inhibitors including Z-VAD-FMK, which shows problematic CNS transport [1]. This property enables systemic administration (intraperitoneal or intravenous) to achieve effective caspase inhibition in brain tissue without requiring direct intracerebral injection [2]. Z-VAD-FMK's limitations in crossing the blood-brain barrier necessitate higher doses or alternative delivery routes that introduce additional experimental variables [1].

BBB Penetration
Class-level
Documented CNS permeability; Z-VAD-FMK transport problematic
CNS bioavailability context for systemic administration
Multiple CNS disease models
blood-brain barrier CNS neurodegeneration drug delivery

Research and Industrial Application Scenarios


Stroke and Cerebral Ischemia Neuroprotection

Based on demonstrated infarct volume reduction of 48.1% (from 24.3 ± 2.2% to 12.6 ± 2.8%, p = 0.006) at 1 mg/kg i.p. in a neonatal rat stroke model, Q-VD-OPh is procurement-justified for stroke and cerebral ischemia research programs [4]. The compound's blood-brain barrier permeability enables systemic administration without invasive intracranial delivery, while its low toxicity profile supports long-term administration protocols required for studying chronic post-stroke recovery [2].

Spinal Cord Injury and Neurotrauma Therapeutic Development

Q-VD-OPh's demonstrated 64.6-71.3% reduction in apoptotic cell count and significant improvement in hind-limb functional recovery in rat SCI models supports procurement for spinal cord injury and neurotrauma research [4]. The combination of histological protection (apoptosis reduction) and functional outcome improvement (motor grading scores, inclined plane performance) provides a validated in vivo efficacy benchmark for neurotrauma therapeutic development programs [4].

Long-Term Cell Culture and Chronic In Vivo Apoptosis Studies

For research requiring extended caspase inhibition without confounding cytotoxicity, Q-VD-OPh is procurement-justified based on its documented absence of toxicity at >1000 mg/kg in mice and lack of cellular toxicity even at high concentrations [4][2]. Z-VAD-FMK substitution would introduce cytotoxic artifacts due to its ketone group, potentially masking or misrepresenting caspase-dependent effects in long-term experiments . Q-VD-OPh's ability to remain nontoxic during extended administration makes it the appropriate selection for chronic studies [2].

Neuroinflammation and Organophosphate Toxicity Countermeasures

Q-VD-OPh's capacity to attenuate cytokine and chemokine inflammatory responses when administered 30 minutes post-sarin exposure in mouse brain supports procurement for neuroinflammation and organophosphate toxicity research [4]. The sustained reduction of apoptotic markers at 14 days post-exposure indicates durable therapeutic effects relevant to countermeasure development programs [4]. This post-exposure efficacy window distinguishes Q-VD-OPh for research on delayed intervention strategies.

Application
Selection Property
Validation Focus
Stroke and cerebral ischemia model-response studies
Blood-brain barrier permeability and low cytotoxicity
Infarct reduction model endpoints
Spinal cord injury and neurotrauma research
Apoptosis reduction and functional motor endpoint improvement
TUNEL and motor grading score validation
Long-term cell culture and chronic in vivo apoptosis studies
Absence of cytotoxicity at high concentrations/doses
Caspase-dependent vs. independent endpoint discrimination
Neuroinflammation and organophosphate toxicity research
Cytokine/chemokine attenuation capacity
Post-exposure intervention model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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